

In-Depth Technical Guide to 3-Amino-4-bromophenol (CAS: 100367-37-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-bromophenol

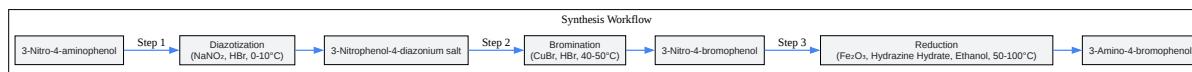
Cat. No.: B174537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromophenol is a valuable chemical intermediate extensively utilized in pharmaceutical research and development. Its molecular architecture, which features a benzene ring substituted with amino, hydroxyl, and bromine groups, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and its primary applications in the pharmaceutical industry. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a key building block in the creation of novel drug candidates and Active Pharmaceutical Ingredients (APIs).[\[1\]](#)


Physicochemical Properties

3-Amino-4-bromophenol is typically a solid at room temperature.[\[2\]](#) A compilation of its key physical and chemical properties is presented below.

Property	Value	Source
CAS Number	100367-37-1	[2] [3]
Molecular Formula	C ₆ H ₆ BrNO	[2] [3]
Molecular Weight	188.02 g/mol	[2] [3]
Appearance	Yellow powder	[4]
Purity	≥97%	[4]
Melting Point	157-160 °C	
Boiling Point (Predicted)	300.1 °C	[5]
Solubility	Soluble in organic solvents	[6]
InChIKey	JJNOHJJIVAVDLP- UHFFFAOYSA-N	[1] [3]
SMILES	Nc1cc(O)ccc1Br	[6]

Synthesis of 3-Amino-4-bromophenol

The synthesis of **3-Amino-4-bromophenol** is a multi-step process that begins with 3-nitro-4-aminophenol. The overall synthetic pathway involves three key reactions: diazotization, bromination, and reduction.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

A high-level overview of the synthesis of **3-Amino-4-bromophenol**.

Experimental Protocol

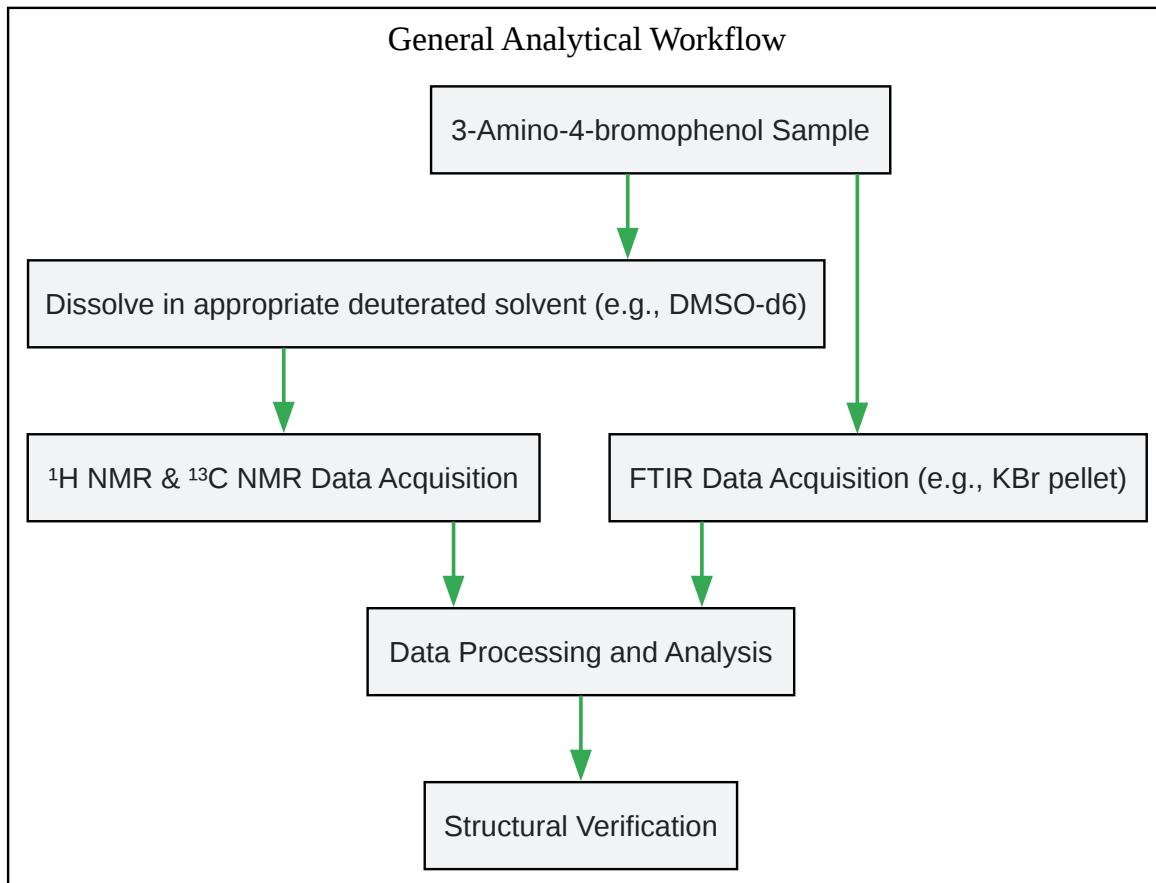
The following protocol is based on established synthetic methods.[\[7\]](#)[\[8\]](#)

Step 1: Diazotization of 3-Nitro-4-aminophenol

- In a suitable reaction vessel, dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%). The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be between 1:4 and 1:8.[\[1\]](#)
- Cool the mixture to 0-10 °C in an ice bath.
- Slowly add a solution of sodium nitrite (in a 1.0-1.2 molar ratio to the starting material) in water dropwise to the cooled solution, maintaining the temperature between 0-10 °C.
- Stir the reaction mixture for 1-3 hours at this temperature to ensure the complete formation of the 3-nitrophenol-4-diazonium salt.

Step 2: Bromination

- In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.
- Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution while stirring.
- Heat the reaction mixture to 40-50 °C and stir for 1-2 hours.
- Cool the mixture to induce crystallization of 3-nitro-4-bromophenol.
- Collect the solid product by filtration and wash with cold water.


Step 3: Reduction

- Dissolve the 3-nitro-4-bromophenol solid in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.
- Add a catalytic amount of iron(III) oxide to the solution.
- Heat the mixture to 50-100 °C.

- Add hydrazine hydrate (in a 2.5-3.0 molar ratio to the 3-nitro-4-bromophenol) dropwise to the heated mixture.
- Reflux the reaction mixture for 2-5 hours.
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, cool the reaction mixture and filter to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude **3-Amino-4-bromophenol**.
- The crude product can be further purified by recrystallization.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural confirmation of **3-Amino-4-bromophenol**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of **3-Amino-4-bromophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm).[\[1\]](#)
- ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹H NMR Chemical Shifts (Predicted)

Protons	Chemical Shift (ppm)
Aromatic CH	6.5 - 7.5
-NH ₂	Variable, broad
-OH	Variable, broad

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-4-bromophenol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce the coupling between neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-4-bromophenol** is characterized by absorption bands corresponding to its functional groups.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Vibration
O-H (phenol)	3500-3200 (broad)	Stretching
N-H (amine)	3500-3300 (two bands)	Asymmetric & Symmetric Stretching
N-H (amine)	1650-1580	Bending (Scissoring)
C=C (aromatic)	1600-1450	Stretching

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

- Sample Preparation: Thoroughly grind a mixture of 1-2 mg of **3-Amino-4-bromophenol** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Place the powdered mixture in a pellet die and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

Safety and Handling

3-Amino-4-bromophenol is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Recommended Safety Precautions:

- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[2\]](#)

Applications in Drug Development

3-Amino-4-bromophenol serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its trifunctional nature allows for selective modifications at the amino, hydroxyl, and bromo positions, enabling the construction of complex molecular scaffolds. It is particularly useful for introducing the aminophenol moiety into larger molecules, a common feature in many biologically active compounds. Its role is central to the exploration and development of new chemical entities with potential therapeutic applications.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-bromophenol|Pharmaceutical Intermediate [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. easycdmo.com [easycdmo.com]
- 7. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 8. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Amino-4-bromophenol (CAS: 100367-37-1)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174537#3-amino-4-bromophenol-cas-number-100367-37-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com